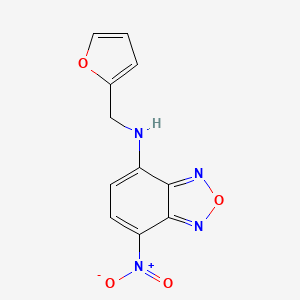![molecular formula C15H15ClN2O3 B5105017 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)
2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride, also known as PBH, is a chemical compound that has been extensively studied for its potential use in scientific research. PBH is a white crystalline powder that is soluble in water and has a molecular weight of 327.81 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. In addition, 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has been shown to have anti-inflammatory effects, and it has been suggested that 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride may have potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has also been shown to have antioxidant effects, and it has been suggested that 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride in lab experiments is its high solubility in water, which makes it easy to use in a variety of assays. In addition, 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has been shown to have low toxicity and is generally well-tolerated in animal studies. However, 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride is relatively expensive compared to other compounds, which may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride. One area of research could focus on the development of 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride as a therapeutic agent for the treatment of cancer. Another area of research could focus on the development of 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride as a therapeutic agent for the treatment of neurodegenerative diseases. In addition, further research could be done to explore the potential anti-inflammatory and antioxidant effects of 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride, and to investigate its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Synthesemethoden
2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride can be synthesized using a variety of methods, including the reaction of 2-(bromomethyl)benzoic acid with 3-pyridinecarboxaldehyde in the presence of triethylamine, followed by reaction with ammonium chloride and sodium cyanoborohydride. Another method involves the reaction of 2-(bromomethyl)benzoic acid with 3-pyridinecarboxaldehyde in the presence of anhydrous zinc chloride, followed by reaction with ammonium acetate and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has been studied for its potential use in a variety of scientific research applications, including cancer research, neurology, and immunology. 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride may have potential as a therapeutic agent for the treatment of cancer. In addition, 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has been shown to have neuroprotective effects, and it has been suggested that 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride may have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride has also been shown to modulate the immune response, and it has been suggested that 2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride may have potential as a therapeutic agent for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.ClH/c18-14(13-7-4-8-16-11-13)17-9-10-20-15(19)12-5-2-1-3-6-12;/h1-8,11H,9-10H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTMFUUOHDXIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(4-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5104944.png)
![N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5104948.png)

![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5104958.png)
![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5104971.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B5104973.png)
![7-[(2,3-dimethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5104982.png)


![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B5104989.png)

![(2R*,6S*)-4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5105010.png)

![2-ethoxyethyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5105024.png)